molecular formula C12H20N2O6 B13999418 Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate CAS No. 3452-73-1

Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate

Katalognummer: B13999418
CAS-Nummer: 3452-73-1
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: SKIAFPRIVJWORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diaziridine ring, which is a three-membered ring containing two nitrogen atoms, and multiple ether linkages, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate typically involves the reaction of ethylene glycol derivatives with diaziridine carboxylate precursors. One common method includes the use of ethylene glycol and diaziridine-1-carboxylate under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate involves its interaction with specific molecular targets. The diaziridine ring can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of multiple ether linkages also contributes to its versatility in various chemical reactions .

Eigenschaften

CAS-Nummer

3452-73-1

Molekularformel

C12H20N2O6

Molekulargewicht

288.30 g/mol

IUPAC-Name

2-[2-[2-(aziridine-1-carbonyloxy)ethoxy]ethoxy]ethyl aziridine-1-carboxylate

InChI

InChI=1S/C12H20N2O6/c15-11(13-1-2-13)19-9-7-17-5-6-18-8-10-20-12(16)14-3-4-14/h1-10H2

InChI-Schlüssel

SKIAFPRIVJWORN-UHFFFAOYSA-N

Kanonische SMILES

C1CN1C(=O)OCCOCCOCCOC(=O)N2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.